molecular formula C10H18BrNO2 B2413636 Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate CAS No. 2137037-13-7

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate

Cat. No.: B2413636
CAS No.: 2137037-13-7
M. Wt: 264.163
InChI Key: OACMKTWDXOQYRD-OCAPTIKFSA-N
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Description

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is a versatile chemical compound with the molecular formula C11H20BrNO2. It is used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a bromomethyl group attached to a cyclobutyl ring, which is further linked to a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(bromomethyl)cyclobutyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products

The major products formed from these reactions include substituted carbamates, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromomethyl group acts as a leaving group, facilitating nucleophilic attack. The carbamate group can undergo hydrolysis or reduction, depending on the reaction conditions, leading to the formation of amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(3-bromopropyl)carbamate
  • Tert-butyl N-(5-bromopentyl)carbamate
  • Tert-butyl bromoacetate

Uniqueness

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules that require specific spatial arrangements.

Properties

IUPAC Name

tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACMKTWDXOQYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287271-88-7, 2137037-13-7
Record name tert-butyl N-[(1r,3r)-3-(bromomethyl)cyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1s,3s)-3-(bromomethyl)cyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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